molecular formula C25H21F2NO4 B8233722 Fmoc-3,4-Difluoro-D-Homophe

Fmoc-3,4-Difluoro-D-Homophe

Cat. No.: B8233722
M. Wt: 437.4 g/mol
InChI Key: SVHBVIFVZSOURL-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3,4-Difluoro-D-Homophe-OH is a non-natural, Fmoc-protected amino acid derivative designed for advanced peptide synthesis. It features a D-configuration and a homophenylalanine backbone with a 3,4-difluorobenzene side chain. This structure is critical in peptide engineering for modifying peptide conformation, enhancing metabolic stability, and fine-tuning binding affinity to biological targets. The electron-withdrawing fluorine atoms influence the aromatic ring's electronic properties and can engage in specific intramolecular interactions, which are valuable for developing structure-activity relationships. This building block is indispensable in Solid-Phase Peptide Synthesis (SPPS), where the Fmoc group allows for orthogonal deprotection under mild basic conditions. Its primary research applications include the design of novel therapeutic peptides, bioconjugation strategies for targeted drug delivery systems, and protein engineering to create biomolecules with improved stability and novel functions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Store dry at 2-8°C.

Properties

IUPAC Name

(2R)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHBVIFVZSOURL-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Initial Modification

The synthesis begins with D-homophenylalanine, chosen for its non-natural chiral center. The phenyl ring is fluorinated at the 3 and 4 positions before or after incorporation into the amino acid framework. Electrophilic fluorination or cross-coupling reactions are employed to introduce fluorine atoms regioselectively.

Fluorination Strategies

Fluorination is achieved through two primary methods:

  • Electrophilic Fluorination : Using agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under acidic conditions. This method offers direct fluorination but risks over-fluorination.

  • Suzuki-Miyaura Cross-Coupling : A boronic acid precursor with pre-installed 3,4-difluorophenyl groups is coupled to a dehydroalanine derivative. This approach ensures precise regiocontrol and compatibility with solid-phase peptide synthesis (SPPS).

Fmoc Protection

The amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (e.g., 1,4-dioxane/water) with sodium bicarbonate (NaHCO₃) to maintain pH 8–9. Reaction completion is monitored via thin-layer chromatography (TLC), typically requiring 2–4 hours at 25°C.

Fluorination Techniques and Reaction Optimization

Electrophilic Fluorination

Electrophilic agents activate the phenyl ring for fluorine insertion. For 3,4-difluorination, sequential fluorination steps are necessary:

ParameterConditionsYield (%)Reference
Fluorinating AgentNFSI (2.2 equiv)65
SolventAcetic Acid
Temperature60°C
Reaction Time12 hours

Challenges include controlling di- versus monofluorination and minimizing byproducts. Lower temperatures (0–25°C) and stoichiometric adjustments improve selectivity.

Suzuki-Miyaura Cross-Coupling

This method avoids direct fluorination by using pre-fluorinated aryl boronic acids. A representative protocol involves:

ComponentDetails
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1)
Temperature80°C
Time8 hours
Yield78%

The boronic acid precursor, 3,4-difluorophenylboronic acid, is commercially available or synthesized via directed ortho-metalation strategies.

Fmoc Protection and Deprotection Dynamics

Protection Protocol

Fmoc-Cl reacts with the amino group under mildly basic conditions to form the protected derivative. Critical parameters include:

FactorOptimal Condition
Solvent1,4-Dioxane/Water (3:1)
BaseNaHCO₃ (3.0 equiv)
Temperature25°C
Time3 hours
Yield92%

Excess base or prolonged reaction times risk Fmoc deprotection or racemization.

Deprotection in Peptide Synthesis

The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), cleaving the carbonate linkage without affecting the fluorine substituents. Complete deprotection is confirmed via UV monitoring at 301 nm.

Purification and Characterization

Chromatographic Purification

Reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) isolates the product. Typical retention times range from 12–14 minutes, with purity >95%.

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, DMSO-d₆): Aromatic protons (δ 7.2–7.8 ppm), Fmoc methylene (δ 4.3 ppm), and carboxylic acid (δ 12.1 ppm).

  • <sup>19</sup>F NMR (376 MHz, DMSO-d₆): Peaks at δ -118.5 (F-3) and -122.1 (F-4).

  • ESI-MS : [M+H]<sup>+</sup> at m/z 438.44 (calc. 437.44).

Comparative Analysis of Synthesis Methods

MethodAdvantagesDisadvantagesYield (%)
Electrophilic FluorinationDirect, fewer stepsPoor regiocontrol, byproducts50–65
Suzuki CouplingHigh regioselectivityRequires boronic acid precursor70–78

The Suzuki method is preferred for large-scale synthesis due to reproducibility and scalability.

Industrial-Scale Production Considerations

Scaling up requires:

  • Continuous Flow Systems : Enhance heat/mass transfer for fluorination and coupling steps.

  • Catalyst Recycling : Pd recovery reduces costs.

  • Solvent Selection : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for greener processing.

Challenges and Optimization

Stereochemical Integrity

Racemization during Fmoc protection is mitigated by:

  • Low temperatures (0–5°C).

  • Short reaction times (<4 hours).

Byproduct Management

Dipeptide formation during coupling is minimized via:

  • Substrate dilution (0.1 M).

  • Slow reagent addition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or fluorenyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl groups, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis : Fmoc-3,4-difluoro-D-homophenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The protective Fmoc (fluorenylmethyloxycarbonyl) group facilitates selective deprotection and coupling, allowing for the efficient assembly of peptides. This method is crucial for synthesizing peptides with specific sequences and modifications that are essential for biological activity .

Enhanced Stability and Bioactivity : The incorporation of Fmoc-3,4-difluoro-D-homophenylalanine into peptides often results in increased stability and bioactivity. The difluorinated side chain can influence the peptide's conformation and interaction with biological targets, making it a valuable tool in designing therapeutic peptides .

Drug Development

Pharmaceutical Applications : The unique difluorophenyl group enhances the biological activity of peptides, making Fmoc-3,4-difluoro-D-homophenylalanine an attractive candidate in drug development. Research indicates that peptides incorporating this compound can exhibit improved potency against various diseases, including cancer .

Case Studies : In a study examining the anticancer properties of fluorinated compounds, derivatives similar to Fmoc-3,4-difluoro-D-homophenylalanine demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that fluorination can enhance the efficacy of peptide-based therapeutics .

Bioconjugation

Targeted Therapies : Fmoc-3,4-difluoro-D-homophenylalanine can be employed in bioconjugation techniques to attach peptides to proteins or other biomolecules. This application is particularly relevant for developing targeted therapies and diagnostics in cancer treatment and other diseases .

Research Insights : Studies have shown that bioconjugates formed using this compound can improve the specificity and efficacy of therapeutic agents by directing them to specific cellular targets .

Neuroscience Research

Investigating Receptor Interactions : The structural properties of Fmoc-3,4-difluoro-D-homophenylalanine make it suitable for studies related to neurotransmitter receptors. Research utilizing this compound has contributed to understanding receptor interactions and signaling pathways, which are critical for developing treatments for neurological disorders .

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Fmoc-3,4-Difluoro-D-HomopheTwo fluorine substituents on phenyl ringEnhanced lipophilicity; improved bioactivity
Fmoc-3,4-Dichloro-D-HomopheChlorine substituents instead of fluorinesDifferent electronic properties affecting reactivity
Fmoc-3-Fluoro-D-HomopheSingle fluorine substitutionLess lipophilicity compared to difluorinated version
Fmoc-L-PhenylalanineNo fluorinationNatural amino acid; lacks enhanced properties

Mechanism of Action

The mechanism of action of Fmoc-3,4-Difluoro-D-Homophe would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or interfering with specific biochemical pathways.

Comparison with Similar Compounds

Structural and Crystallographic Differences
  • Fmoc-3,4-Difluoro-D-Homophe (Fmoc-3,4F-Phe): Crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule of DMSO per asymmetric unit . Forms weak C–H···F hydrogen bonds and helical structures due to chiral carbon-induced asymmetry . Carboxylic acid groups interact with DMSO solvent molecules (O–H⋯O bonds), limiting direct intermolecular hydrogen bonding between monomers .
  • Fmoc-3,5-Difluoro-D-Phenylalanine (Fmoc-3,5F-Phe) :

    • Exhibits tighter molecular packing due to reduced electronic repulsion between fluorine atoms.
    • Higher crystallinity (sharper PXRD peaks) compared to Fmoc-3,4F-Phe .
  • Non-fluorinated Fmoc-Phe: Crystallizes in the monoclinic space group P2₁ with strong N–H⋯O hydrogen bonds and π-π stacking . Carboxylic acid groups form direct intermolecular hydrogen bonds, leading to rigid but less ordered assemblies .

Table 1: Structural Comparison

Property Fmoc-3,4F-Phe Fmoc-3,5F-Phe Fmoc-Phe
Space Group P2₁2₁2₁ Not reported P2₁
Hydrogen Bonding Weak C–H⋯F, O–H⋯O (DMSO) Strong F-F/π-π Strong N–H⋯O, π-π
Helical Structures Yes No No
Solvent Interaction DMSO-mediated Minimal Direct intermolecular
Physical and Mechanical Properties
  • Density :

    • Fmoc-3,5F-Phe hydrogels exhibit the highest density (1.0 g/mL ) due to compact packing, while Fmoc-3,4F-Phe and Fmoc-Phe have lower densities (0.93–0.94 g/mL ) .
  • Mechanical Strength :

    • Storage Modulus (G′) : Fmoc-3,5F-Phe hydrogels show exceptional rigidity (G′ > 50,000 Pa ), outperforming Fmoc-3,4F-Phe (4,800 Pa ) and Fmoc-Phe (1,600 Pa ) .
    • Swelling Ratio : Fmoc-3,5F-Phe has the lowest swelling ratio (262% ), while Fmoc-Phe swells excessively (525% ) and loses structural integrity .

Table 2: Mechanical Properties

Property Fmoc-3,4F-Phe Fmoc-3,5F-Phe Fmoc-Phe
Storage Modulus (G′) 4,800 Pa >50,000 Pa 1,600 Pa
Swelling Ratio (24h) 262% 262% 525%
Hydrogel Stability 1 week (phase separation) >1 month Unstable (<1 week)
Self-Assembly Behavior
  • Kinetics: Fmoc-3,4F-Phe forms transparent hydrogels with rapid optical density (OD) reduction (OD = 0.3 at 3 minutes), followed by gradual OD increase due to metastable intermediate phases . Fmoc-3,5F-Phe assembles slower (OD = 0.3 at 44 minutes) but forms stable, ordered nanofibers . Fmoc-Phe retains high OD (>2) due to disordered aggregation .
  • Morphology (TEM) :

    • Fmoc-3,4F-Phe: Thin, entangled fibers (45 nm diameter ) .
    • Fmoc-3,5F-Phe: Ultrathin, aligned fibers (30 nm diameter ) with high crystallinity .
    • Fmoc-Phe: Thick, irregular fibers (175 nm diameter ) prone to collapse .

Table 3: Self-Assembly Characteristics

Property Fmoc-3,4F-Phe Fmoc-3,5F-Phe Fmoc-Phe
Fiber Diameter 45 nm 30 nm 175 nm
Assembly Rate Fast (OD↓ in 3 min) Slow (OD↓ in 44 min) No significant OD change
Final Structure Metastable fibers Stable nanofibers Disordered aggregates
Hydrophobicity and Solvent Exposure
  • Fmoc-3,4F-Phe exhibits higher hydrophobicity due to reduced solvent exposure of aromatic rings (buried within aggregates) .
  • Fmoc-3,5F-Phe shows greater solvent accessibility, enabling stronger π-π interactions and denser packing .

Biological Activity

Fmoc-3,4-difluoro-D-homophe is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its applications in peptide synthesis, drug development, and protein engineering.

This compound contains a fluorinated structure that enhances its biological activity. The presence of fluorine atoms can influence the compound's interactions with biological molecules, potentially improving pharmacological properties such as stability and efficacy in therapeutic applications.

Biological Applications

  • Peptide Synthesis :
    • This compound is utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection and coupling, facilitating the creation of complex peptide structures .
  • Drug Development :
    • The compound's fluorinated structure is advantageous in designing novel therapeutics. It can enhance the pharmacological properties of peptides, making them more effective against various diseases .
  • Protein Engineering :
    • Researchers use this amino acid to study protein folding and stability. The introduction of fluorine atoms can alter the interactions within protein structures, providing insights into protein dynamics and function .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. Its unique structure may facilitate binding to hydrophobic pockets in proteins or influence enzymatic activity through competitive inhibition or allosteric modulation.

Inhibition Studies

Recent studies have highlighted the inhibitory effects of fluorinated compounds on various enzymes. For instance, pseudo-dipeptides bearing difluoromethyl ketone moieties have shown promising antiviral activity against coronaviruses by inhibiting viral replication in vitro .

Cytotoxicity and Efficacy

In vitro assays have demonstrated that derivatives of this compound exhibit concentration-dependent inhibition of target enzymes while maintaining low cytotoxicity levels. For example, one study reported an EC50 value of 12.9 µM for a related compound against human coronaviruses, indicating its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity Description Reference
Peptide SynthesisKey building block for SPPS; allows selective deprotection
Antiviral ActivityInhibits replication of coronaviruses; EC50 = 12.9 µM
Protein Stability StudiesInfluences protein folding and stability through fluorine interactions
Drug DevelopmentEnhances pharmacological properties of peptides

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.